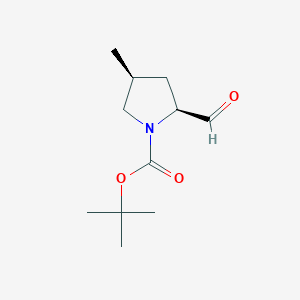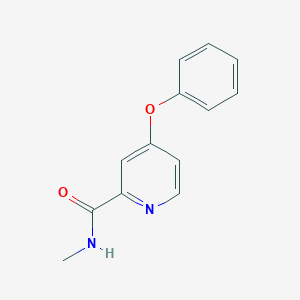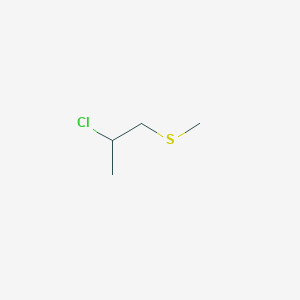
4-Chloro-2-thiapentane
描述
4-Chloro-2-thiapentane is an organosulfur compound with the chemical formula C5H11SCl. It is known for its strong, pungent odor and is used in various chemical applications. This compound is also referred to as pentyl thiocyanate and phenylthiocarbamide.
准备方法
Synthetic Routes and Reaction Conditions: 4-Chloro-2-thiapentane can be synthesized through the hydrochlorination of piperylene with concentrated hydrochloric acid. The optimal conditions for this reaction involve controlling the molar ratio of piperylene to hydrochloric acid and monitoring the reaction time to achieve nearly complete conversion .
Industrial Production Methods: The industrial production of this compound follows a similar process, where piperylene is reacted with hydrochloric acid under controlled conditions. The process aims to maximize yield while minimizing waste, making it efficient for large-scale production .
化学反应分析
Types of Reactions: 4-Chloro-2-thiapentane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of thiols or sulfides.
Substitution: This reaction involves the replacement of the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include sodium hydroxide and ammonia.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Hydroxylated or aminated derivatives.
科学研究应用
4-Chloro-2-thiapentane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organosulfur compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
作用机制
The mechanism of action of 4-Chloro-2-thiapentane involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles such as amines and thiols. This interaction can lead to the formation of covalent bonds with biological molecules, potentially altering their function and activity .
相似化合物的比较
- Pentyl thiocyanate
- Phenylthiocarbamide
- 3-Thiapentane-1,5-dithiolato
Comparison: 4-Chloro-2-thiapentane is unique due to its specific chemical structure, which includes a chlorine atom and a sulfur atom within the same molecule. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.
属性
IUPAC Name |
2-chloro-1-methylsulfanylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClS/c1-4(5)3-6-2/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMISUZYCLCBDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


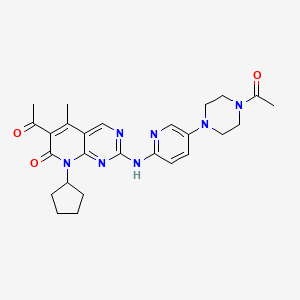
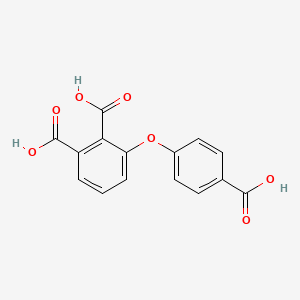
![3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B3324858.png)

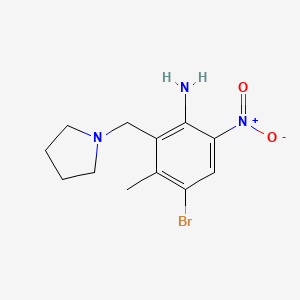
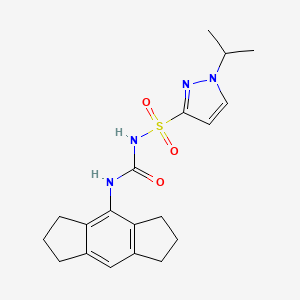

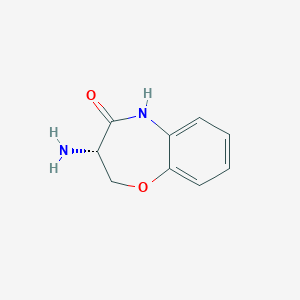
![4-[2,5-difluoro-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3324888.png)
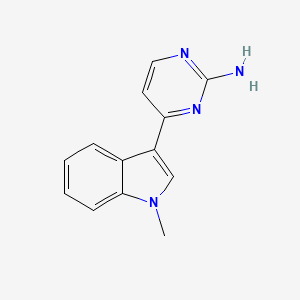
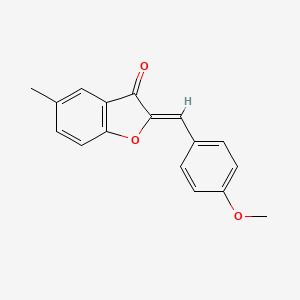
![3-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B3324898.png)
